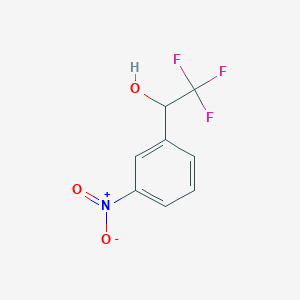

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYCXBDVLORUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385820 | |

| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-77-0 | |

| Record name | 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol" physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Introduction: A Molecule of Interest in Modern Chemistry

This compound (CAS No. 453-77-0) is a fluorinated organic compound of significant interest to the fields of medicinal chemistry, chemical synthesis, and materials science.[1][2][3][4] Its structure is characterized by a benzyl alcohol core, modified with two potent functional groups: a trifluoromethyl (-CF₃) group at the carbinol carbon and a nitro (-NO₂) group on the phenyl ring at the meta position.

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups through its strong electron-withdrawing nature.[5] Similarly, the nitro group is a versatile functional handle; it is a strong electron-withdrawing group that can be readily reduced to an amine, opening avenues for further molecular elaboration. The combination of these features makes this alcohol a valuable chiral building block and a subject of study for its unique electronic and steric properties.

This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and discusses the significance of these properties in a research and development context.

Core Physicochemical & Spectroscopic Identifiers

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application. These values are the primary indicators of identity, purity, and behavior in various chemical environments.

General and Computational Properties

The foundational properties of the molecule are summarized below. These are calculated or aggregated from chemical databases and provide a snapshot of the molecule's identity.

| Property | Value | Source(s) |

| CAS Number | 453-77-0 | [1][2][3][6] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][2][3][7] |

| Molecular Weight | 221.13 - 221.14 g/mol | [1][2][3][4][7][8] |

| Physical State | Solid | [2] |

| Predicted pKa | 11.20 ± 0.10 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimentally Determined Physical Properties

These properties are determined through laboratory analysis and are critical for handling, purification, and formulation.

| Property | Value | Source(s) |

| Melting Point | 48-51 °C | [2] |

| 50.6-52.2 °C | [8][9] | |

| Predicted Boiling Point | 289.0 ± 40.0 °C | [8][9] |

| Predicted Density | 1.486 ± 0.06 g/cm³ | [9] |

Note: The slight variation in melting point ranges is common and can be attributed to different analytical instruments or minor differences in sample purity.

Experimental Workflows & Protocols

The following sections provide detailed methodologies for the characterization of this compound. The causality behind procedural steps is explained to provide a deeper understanding for the practicing scientist.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or existing batch of the compound is outlined below. This ensures a systematic approach, starting from basic identity and purity checks to more complex structural elucidation.

Caption: Systematic workflow for the physical and structural characterization of the title compound.

Protocol 1: Melting Point Determination

Trustworthiness: This protocol employs the capillary method, a universally accepted standard for determining the melting point of a solid crystalline organic compound. The sharpness of the melting range is a reliable indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary scan to approximate the melting point.

-

For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ – T₂. For this compound, a sharp range within 48-52 °C is expected for a pure sample.[2][8][9]

Protocol 2: Spectroscopic Characterization

Spectroscopy provides an unambiguous "fingerprint" of the molecule's structure. The choice of solvent and technique is critical for obtaining high-quality, interpretable data.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise: FTIR is used to identify the key functional groups present in the molecule. The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Expected Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretch from the alcohol. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group, respectively. These are highly characteristic.

-

~1300-1100 cm⁻¹ (very strong): C-F stretches from the trifluoromethyl group. These are often the most intense peaks in the spectrum.

-

~1100-1000 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atoms. The choice of deuterated solvent is important; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and for its exchangeable proton signal, which can help identify the -OH proton.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, as used in reference literature).[10] Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Spectral Features (in DMSO-d₆): [10]

-

¹H NMR:

-

A multiplet/quartet around 5.4-5.5 ppm (1H), corresponding to the carbinol proton (-CHOH-). The splitting is due to coupling with the three fluorine atoms.

-

A doublet around 7.3 ppm (1H), corresponding to the hydroxyl proton (-OH), which will couple to the carbinol proton. This peak will disappear upon D₂O exchange.

-

Aromatic protons will appear in the range of 7.5-8.5 ppm (4H), with splitting patterns consistent with a 1,3-disubstituted benzene ring.

-

-

¹⁹F NMR:

-

A doublet around -78 to -79 ppm (3F). The signal is a doublet due to coupling with the single carbinol proton.

-

-

¹³C NMR:

-

A quartet around 120-129 ppm for the CF₃ carbon, with a large C-F coupling constant (~283 Hz).[10]

-

A quartet around 69-70 ppm for the carbinol carbon (-CHOH-), with a smaller C-F coupling constant (~31 Hz).[10]

-

Aromatic carbons will appear between ~120-150 ppm. The carbon attached to the nitro group will be downfield (~148 ppm).[10]

-

-

Structural Influences on Physicochemical Properties

The interplay between the functional groups in this compound dictates its overall properties and reactivity.

Caption: Influence of key functional groups on the compound's chemical properties.

Expertise & Causality:

-

Acidity: The powerful inductive electron-withdrawing effect of the adjacent -CF₃ group significantly stabilizes the corresponding alkoxide anion. This makes the hydroxyl proton more acidic (lower pKa) than in non-fluorinated benzyl alcohols.[5] The predicted pKa of ~11.2 reflects this enhanced acidity.[1]

-

Solubility and Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes—a critical factor in drug design. Conversely, the polar -OH and -NO₂ groups contribute to solubility in polar solvents. The overall solubility profile is a balance of these competing effects and must be experimentally determined for specific solvent systems relevant to the intended application (e.g., buffers for biological assays, organic solvents for synthesis).

-

Reactivity: The nitro group deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution. More importantly, it serves as a synthetic precursor to the aniline derivative, which is a cornerstone for building diverse chemical libraries in drug discovery.

Conclusion

This compound is a molecule whose physical properties are a direct consequence of its unique trifluoromethyl and nitro functionalities. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the essential framework for its accurate identification, handling, and strategic application. A thorough understanding of its melting point, spectroscopic signatures, and the chemical logic behind its properties is paramount for leveraging its full potential in the laboratory and beyond.

References

- 1. Page loading... [wap.guidechem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 453-77-0 Cas No. | 2,2,2-Trifluoro-1-(3-nitro-phenyl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-TRIFLUORO-1-(3-NITROPHENYL)-ETHANOL | 453-77-0 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. labsolu.ca [labsolu.ca]

- 9. 2,2,2-TRIFLUORO-1-(3-NITROPHENYL)-ETHANOL | 453-77-0 [amp.chemicalbook.com]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol, a fluorinated organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a trifluoromethyl group and a nitro-substituted phenyl ring imparts unique physicochemical properties, making it a valuable chiral building block for the synthesis of novel therapeutic agents. This document details the synthesis, purification, and characterization of this compound, with a focus on practical experimental protocols and an in-depth analysis of its spectroscopic data. Furthermore, this guide explores the rationale behind its use in drug design, supported by an understanding of the strategic importance of trifluoromethylated compounds in modern pharmaceutical development.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their biological properties. The trifluoromethyl group (-CF3), in particular, is a privileged moiety in medicinal chemistry due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability.[1][2] These characteristics can enhance a drug candidate's binding affinity to its target, improve its membrane permeability, and increase its in vivo half-life by blocking metabolic pathways.[1][2]

This compound serves as a key exemplar of a versatile fluorinated building block. Its structure combines the influential trifluoromethyl carbinol motif with a nitroaromatic ring, which can be readily transformed into a variety of other functional groups, most notably an amine. This dual functionality opens avenues for the synthesis of a diverse range of complex molecules with potential therapeutic applications.[3][4] The nitro group itself is a versatile precursor, and its reduction to an aniline derivative is a common and pivotal transformation in the synthesis of many pharmaceuticals.[3]

This guide will provide the necessary technical details for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their research and development endeavors.

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Formula | C8H6F3NO3 | [5] |

| Molecular Weight | 221.14 g/mol | [5] |

| CAS Number | 453-77-0 | [5] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Melting Point | 48-51 °C (literature) | Hoffman Fine Chemicals |

| Boiling Point | Not explicitly stated. | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols |

Synthesis of this compound

The most common and direct method for the preparation of this compound is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone. The choice of reducing agent is critical to selectively reduce the ketone carbonyl group without affecting the nitro functionality.

Causality Behind Experimental Choices

Sodium borohydride (NaBH4) is the preferred reducing agent for this transformation.[6][7] Its mild nature and selectivity for aldehydes and ketones over less reactive functional groups like nitroarenes make it ideal.[6] Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), would likely lead to the undesired reduction of the nitro group to an amine. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates the reaction and the subsequent work-up.[7]

Detailed Experimental Protocol: Reduction of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone

This protocol is a representative procedure based on standard laboratory practices for the reduction of aromatic ketones.[6][7][8]

Materials:

-

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2-0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH4) (1.1-1.5 eq) to the cooled solution in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C until the bubbling ceases and the pH is neutral to slightly acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting aqueous residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The methine proton will likely be a quartet due to coupling with the three fluorine atoms of the CF3 group, appearing around δ 5.0-5.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon of the CH-OH group will also be readily identifiable.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the aromatic C-H stretches (around 3000-3100 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and strong C-F stretching bands (in the region of 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water and fragments corresponding to the nitrophenyl and trifluoromethyl moieties.

Asymmetric Synthesis and Chiral Resolution

This compound is a chiral molecule, and its enantiomers may exhibit different biological activities. Therefore, the preparation of enantiomerically pure forms is of significant interest.

Enantioselective Synthesis

The most direct approach to obtaining a single enantiomer is through the asymmetric reduction of the prochiral ketone precursor. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis. Enzymes such as alcohol dehydrogenases (ADHs) can exhibit high enantioselectivity in the reduction of ketones, providing access to either the (R)- or (S)-enantiomer with high optical purity.[9]

Chiral Resolution

Alternatively, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. One common method is lipase-catalyzed kinetic resolution. In this process, a lipase enzyme is used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Diagram of Enantioselective Approaches:

Caption: Pathways to enantiomerically pure this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block in the design and synthesis of new pharmaceutical agents.[10] The trifluoromethyl carbinol moiety is a known pharmacophore that can participate in hydrogen bonding and other interactions with biological targets.[1] The 3-nitrophenyl group serves as a versatile handle for further chemical modifications. For instance, reduction of the nitro group to an amine provides a site for the introduction of various substituents through amide bond formation, reductive amination, or other nitrogen-based chemistries.

While specific drugs containing the intact this compound scaffold are not prominently documented in the readily available literature, the strategic value of this compound lies in its role as an intermediate. The combination of a chiral trifluoromethyl alcohol and a modifiable aromatic ring allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents.

-

Handling of Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions to protic solvents should be done slowly and at a controlled temperature.[11]

Always consult the Safety Data Sheet (SDS) for the specific reagents being used for comprehensive safety and handling information.[11][13][14]

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the selective reduction of the corresponding ketone is a straightforward and efficient process. The presence of a chiral center and multiple modifiable functional groups provides a rich platform for the development of novel and complex molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will empower researchers to effectively utilize this compound in their pursuit of new scientific discoveries and the development of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. webassign.net [webassign.net]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 13. fishersci.com [fishersci.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol" molecular weight

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern organic and medicinal chemistry. The presence of both a trifluoromethyl group and a nitroaromatic moiety imparts unique electronic properties, making it a valuable precursor for the synthesis of complex molecular architectures and pharmacologically active compounds. This document details its physicochemical properties, provides validated synthetic protocols, explores its reactivity, and discusses its potential applications in drug development, supported by authoritative references. The guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 453-77-0) is a secondary alcohol characterized by a trifluoromethyl group adjacent to the carbinol center and a nitro group at the meta-position of the phenyl ring. This specific arrangement of functional groups is of significant interest to synthetic and medicinal chemists for several reasons:

-

The Trifluoromethyl Group: The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Its strong electron-withdrawing nature also increases the acidity of the adjacent hydroxyl proton, influencing its reactivity.

-

The Nitroaromatic System: The nitro group is a versatile functional handle. It can be readily reduced to an amine, providing a key linkage point for further molecular elaboration. As a powerful electron-withdrawing group, it also modulates the reactivity of the aromatic ring and the benzylic alcohol.

-

The Chiral Center: The carbinol carbon is a stereocenter, making this molecule a valuable precursor for asymmetric synthesis. The ability to prepare enantiomerically pure alcohols is critical in drug development, as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.[2]

This guide serves as a practical resource for researchers utilizing this compound, providing the necessary data and protocols to handle, synthesize, and employ it effectively in a research setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and analysis.

Key Physicochemical Data

The essential properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO₃ | [3][4][5] |

| Molecular Weight | 221.13 g/mol | [5][6] |

| CAS Number | 453-77-0 | [3][4] |

| Appearance | Yellow solid | [7] |

| Melting Point | 50.6-52.2 °C | [8] |

| Boiling Point (Predicted) | 289.0 ± 40.0 °C | [8] |

| Density (Predicted) | 1.486 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 11.20 ± 0.10 | [3] |

| MDL Number | MFCD00615800 | [4] |

| PubChem CID | 2844842 | [3] |

Spectroscopic Signature

Spectroscopic data is critical for confirming the identity and purity of the synthesized or purchased material. While a dedicated full dataset for this specific isomer is not publicly available, data from closely related compounds and general principles allow for a confident prediction of its spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton (CH-OH), and the hydroxyl proton. The aromatic region will display a complex pattern characteristic of a 1,3-disubstituted benzene ring. The benzylic proton will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. The hydroxyl proton signal will be a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show signals for the six aromatic carbons, the benzylic carbon, and the trifluoromethyl carbon. The benzylic carbon signal will be split into a quartet by the three fluorine atoms. The trifluoromethyl carbon will also appear as a quartet with a large C-F coupling constant.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine spectrum is expected to show a single signal, a doublet, due to coupling with the benzylic proton.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of the isomeric 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol shows a molecular ion peak (M⁺) at m/z 221.[9] A similar fragmentation pattern is expected for the 3-nitro isomer, likely involving the loss of the trifluoromethyl group and fragments corresponding to the nitrophenyl moiety.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and strong C-F stretches (~1100-1250 cm⁻¹).

Synthesis Protocols and Methodologies

The synthesis of this compound can be reliably achieved via the trifluoromethylation of 3-nitrobenzaldehyde. This method offers a direct and efficient route to the target molecule.

Recommended Synthesis: Nucleophilic Trifluoromethylation

This protocol is adapted from a general procedure for the synthesis of α-trifluoromethyl alcohols using (trifluoromethyl)trimethylsilane (TMSCF₃) as the trifluoromethylating agent.[7]

Reaction Scheme:

References

- 1. 2,2,2-Trifluoroethanol(75-89-8) 13C NMR spectrum [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [guidechem.com]

- 4. 453-77-0 Cas No. | 2,2,2-Trifluoro-1-(3-nitro-phenyl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. 2,2,2-TRIFLUORO-1-(3-NITROPHENYL)-ETHANOL | 453-77-0 [amp.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

A Spectroscopic Guide to 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol: Structure, Characterization, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol, a key intermediate in various synthetic applications. We delve into the principles and practical aspects of elucidating its molecular structure through a multi-spectroscopic approach, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical resource for researchers, offering not only spectral data but also the rationale behind the experimental methodologies and data interpretation, thereby ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₆F₃NO₃ and CAS number 453-77-0, is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity in drug candidates, while the nitro-substituted phenyl ring serves as a versatile handle for further chemical modifications. Accurate and thorough characterization of this molecule is paramount for its effective utilization in research and development. This guide provides a detailed spectroscopic roadmap for its unambiguous identification and analysis.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. Each analytical technique provides a unique piece of the structural puzzle.

Figure 1: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to achieve adequate signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.31 | s | 1H | Ar-H (H-2) |

| ~8.19 | d | 1H | Ar-H (H-4) |

| ~7.79 | d | 1H | Ar-H (H-6) |

| ~7.61 | t | 1H | Ar-H (H-5) |

| ~5.62 | m | 1H | CH-OH |

| ~3.62 | s | 1H | OH |

Note: Data is based on a spectrum acquired in DMSO-d₆. Chemical shifts may vary slightly in other solvents.

Interpretation

The ¹H NMR spectrum reveals the distinct proton environments within the molecule. The aromatic region (7.6-8.4 ppm) shows four signals corresponding to the four protons on the disubstituted benzene ring. The downfield chemical shifts are indicative of the electron-withdrawing effect of the nitro group. The methine proton (CH-OH) appears as a multiplet around 5.62 ppm, and its coupling to the adjacent hydroxyl proton and the trifluoromethyl group leads to the complex splitting pattern. The hydroxyl proton itself appears as a singlet at approximately 3.62 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The spectrum is acquired on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Broadband proton decoupling is employed to simplify the spectrum.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~148.45 | Ar-C (C-NO₂) |

| ~140.35 | Ar-C (C-CH) |

| ~132.15 | Ar-CH |

| ~130.14 | Ar-CH |

| ~123.77 | Ar-CH |

| ~121.14 | Ar-CH |

| ~124 (q) | CF₃ |

| ~69.84 (q) | CH-OH |

Note: Data is based on a spectrum acquired in CDCl₃. The quartet multiplicity for the CF₃ and CH-OH carbons is due to coupling with the fluorine atoms.

Interpretation

The ¹³C NMR spectrum shows eight distinct carbon signals, consistent with the molecular structure. The aromatic carbons resonate in the 120-150 ppm region. The carbon bearing the nitro group is the most downfield due to strong deshielding. The carbon of the trifluoromethyl group appears as a quartet due to C-F coupling, and the methine carbon also shows a quartet multiplicity for the same reason.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet. For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrument Setup: An FTIR spectrometer is used to acquire the spectrum.

-

Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3304 (broad) | O-H stretch | Alcohol |

| ~3075 | C-H stretch | Aromatic |

| ~1545 | N-O asymmetric stretch | Nitro group |

| ~1368 | N-O symmetric stretch | Nitro group |

| ~1100-1300 | C-F stretch | Trifluoromethyl group |

Interpretation

The FTIR spectrum clearly indicates the presence of the key functional groups. A broad absorption band around 3304 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The sharp peaks at approximately 1545 cm⁻¹ and 1368 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS) or liquid chromatography (LC-MS), or via direct infusion.

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus mass-to-charge ratio (m/z).

Expected Data and Interpretation

While specific experimental data was not found in the initial search, the expected mass spectrum for this compound (Molecular Weight: 221.14 g/mol ) would show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 221. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as H₂O, NO₂, and CF₃, providing further structural confirmation. For instance, a prominent fragment could arise from the cleavage of the C-C bond between the chiral center and the trifluoromethyl group.

Workflow and Interconnectivity of Spectroscopic Data

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a coherent and validated molecular structure.

Figure 2: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, FTIR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and their combined interpretation allows for a high degree of confidence in the identity and purity of the compound. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important chemical entity, facilitating its application in drug discovery and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Introduction

In the landscape of pharmaceutical research and materials science, fluorinated organic molecules hold a position of prominence. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The compound 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol (CAS 453-77-0) is a key chiral building block and intermediate that embodies this principle.[1][2][3] Its structure, featuring a trifluoromethyl group, a hydroxyl group, and a nitrophenyl ring, presents a rich and informative case study for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple recitation of spectral data, this document delves into the causal relationships between the molecule's electronic architecture and its NMR signature. We will dissect the spectrum by predicting the chemical shifts and coupling patterns based on first principles and data from analogous structures, critically evaluate existing literature data, and provide a field-proven experimental protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR as a primary tool for structural verification and analysis.

Molecular Structure and Theoretical ¹H NMR Analysis

To accurately interpret the ¹H NMR spectrum, we must first analyze the electronic environment of each proton within the this compound molecule. The structure contains three distinct proton-bearing regions: the aromatic nitrophenyl ring, the stereogenic benzylic carbon, and the hydroxyl group.

Figure 1: Structure of this compound with proton labels.

The Influence of the 3-Nitrophenyl Group

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-M) effects. This significantly deshields the attached aromatic ring, causing its protons to resonate at a lower field (higher ppm) compared to benzene (δ ≈ 7.34 ppm). In a meta-substituted pattern, the electronic effects are not uniform:

-

H-2 and H-6: These protons are ortho to the electron-withdrawing nitro group (H-2) or the trifluoroethanol substituent (H-6). They are expected to be the most deshielded due to proximity to these groups.

-

H-4: This proton is para to the nitro group and ortho to the trifluoroethanol substituent, also placing it in a highly deshielded environment.

-

H-5: This proton is meta to both substituents and is expected to be the least deshielded (most upfield) of the aromatic protons.

The expected splitting pattern for this ABCD spin system will be complex, but we can predict the primary couplings: H-2 will appear as a singlet or a narrow triplet/doublet, H-4 as a doublet of doublets, H-5 as a triplet (or triplet of doublets), and H-6 as a doublet of doublets.

The 2,2,2-Trifluoroethanol Moiety

-

Benzylic Proton (Hα): This proton is situated on a carbon atom bonded to three highly electronegative groups: the nitrophenyl ring, the hydroxyl group (-OH), and the trifluoromethyl group (-CF₃). This environment will cause a substantial downfield shift. Its multiplicity is determined by spin-spin coupling to adjacent nuclei. It will couple to the three equivalent fluorine atoms of the -CF₃ group, resulting in a quartet (³JH-F). Additionally, it will couple to the hydroxyl proton (³JH-H), further splitting the quartet into a quartet of doublets (qd). The magnitude of ³JH-F coupling in such systems is typically around 6-8 Hz.[4][5]

-

Hydroxyl Proton (H-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[6] In a non-protic solvent like DMSO-d₆, hydrogen bonding is reduced, often resulting in a sharper signal that reveals coupling to the adjacent Hα proton, appearing as a doublet.[7] In CDCl₃, it frequently appears as a broad singlet.

Predicted vs. Literature ¹H NMR Spectrum

A literature search revealed ¹H NMR data for the target molecule acquired in DMSO-d₆ at 400 MHz.[8] However, the assignments in the publication are incomplete. By combining theoretical principles with the reported data, we can propose a complete and validated spectral assignment.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Literature Data (δ, ppm)[8] | Proposed Assignment & Multiplicity |

| H-2 | 8.3 - 8.5 | t or s | J ≈ 2 Hz | 8.47 | dd (J = 4.7, 2.0 Hz) - Reassigned to H-4 |

| H-4 | 8.1 - 8.3 | d | J ≈ 8 Hz | 8.10 | d (J = 8.3 Hz) - Reassigned to H-6 |

| H-5 | 7.6 - 7.8 | t | J ≈ 8 Hz | 7.56 | dd (J = 7.8, 4.7 Hz) - Reassigned to H-5 |

| H-6 | 7.7 - 7.9 | d | J ≈ 8 Hz | 7.29 | d (J = 4.2 Hz) - Reassigned to H-2 |

| Hα (Benzylic) | 5.4 - 5.6 | qd | ³JH-F ≈ 7 Hz, ³JH-OH ≈ 4 Hz | 5.45 | dd (J = 6.9, 4.2 Hz) - Interpreted as qd |

| H-OH (Hydroxyl) | Variable (e.g., 3-6) | d or br s | ³JH-OH ≈ 4 Hz | Not explicitly assigned | Likely coupled to Hα |

Analysis and Re-evaluation of Literature Data: The literature reports five signals in the aromatic/downfield region.[8] Our analysis suggests a reassignment is necessary to be chemically consistent:

-

The signal at δ 8.10 (d, J=8.3 Hz) is characteristic of a proton with only one ortho-coupling partner, consistent with H-6 .

-

The signal at δ 7.56 (dd, J=7.8, 4.7 Hz) is likely the triplet-like signal for H-5 , showing two ortho-couplings.

-

The signal at δ 8.47 (dd, J=4.7, 2.0 Hz) fits the pattern for H-4 , which has one ortho (to H-5) and one meta (to H-2) coupling partner.

-

The signal at δ 7.29 (d, J=4.2 Hz) is likely H-2 , appearing as a broadened doublet or triplet due to meta-coupling.

-

The signal at δ 5.45 (dd, J=6.9, 4.2 Hz) is correctly placed for the benzylic Hα . The reported "dd" multiplicity is likely a simplification of the expected quartet of doublets (qd). The 6.9 Hz coupling constant is consistent with the ³JH-F coupling. The 4.2 Hz coupling constant corresponds to the ³JH-OH coupling.

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is critical for obtaining reproducible, high-quality NMR data. This protocol is designed to be a self-validating system for the analysis of this compound.

Workflow Overview

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.[9][10]

-

Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the OH proton coupling.[7] For experiments where this coupling is not desired, Chloroform-d (CDCl₃) can be used, and a D₂O shake can be performed to exchange the hydroxyl proton.

-

Vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]

-

Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the instrument's receiver coil (typically ~4-5 cm).

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for resolution; aim for a narrow, symmetrical solvent peak.[12]

-

Set the sample temperature to 298 K (25 °C).

-

Use a standard one-pulse (e.g., Bruker zg30) sequence.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to ensure full relaxation of all protons.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure, using the assignments detailed in Section 2.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups result in a well-dispersed spectrum with characteristic downfield shifts for both the aromatic and benzylic protons. A thorough understanding of substituent effects and spin-spin coupling principles allows for the confident prediction and assignment of each signal. By reconciling theoretical predictions with available literature data, this guide provides a definitive interpretation of the spectrum. The detailed experimental protocol herein establishes a robust and self-validating methodology, ensuring that researchers can acquire high-quality, reproducible data essential for advancing scientific discovery in medicinal chemistry and materials science.

References

- 1. americanelements.com [americanelements.com]

- 2. 453-77-0 Cas No. | 2,2,2-Trifluoro-1-(3-nitro-phenyl)-ethanol | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 453-77-0|this compound|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. rsc.org [rsc.org]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. scribd.com [scribd.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

13C NMR of "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol"

An In-Depth Technical Guide to the ¹³C NMR of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the underlying principles governing the observed chemical shifts and coupling constants, dictated by the molecule's unique trifluoromethyl and nitro functionalities. We will explore the causal relationships behind experimental design, present a robust protocol for data acquisition, and offer a detailed, peak-by-peak interpretation of the spectrum. The methodologies described herein are designed to be self-validating, ensuring high-confidence structural elucidation for this and similar complex fluorinated molecules.

Introduction: The Structural Challenge

This compound is a molecule of significant interest in synthetic and medicinal chemistry. As a chiral alcohol containing both a powerful electron-withdrawing nitro group and a sterically and electronically demanding trifluoromethyl group, it serves as a valuable building block for more complex pharmaceutical agents. The precise and unambiguous confirmation of its structure is paramount, and ¹³C NMR spectroscopy is the definitive tool for this purpose.

However, the very features that make this molecule synthetically useful also create a complex and nuanced ¹³C NMR spectrum. The analysis requires a deep understanding of:

-

Substituent Effects: The profound influence of the nitro (NO₂) and trifluoroethanolic [-CH(OH)CF₃] groups on the electron distribution within the phenyl ring.

-

Heteronuclear Coupling: The spin-spin coupling between the ¹³C nuclei and the three ¹⁹F nuclei of the trifluoromethyl group, which splits signals into characteristic multiplets over one or more bonds.

This guide will systematically deconstruct these factors to provide a clear and authoritative interpretation of the spectrum.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

Before acquiring the spectrum, a foundational understanding of the expected electronic environment of each carbon atom allows for a predictive assignment. The chemical shift of each carbon is primarily influenced by its local electron density and its proximity to electronegative groups.

Substituent Effects on the Aromatic Ring

-

The Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group significantly deshields the aromatic carbons. This effect is most pronounced at the ipso-carbon (C3) and the carbons ortho (C2, C4) and para (C6) to its position. In contrast, the meta carbons (C1, C5) are less affected.[1]

-

The 2,2,2-Trifluoro-1-hydroxyethyl Group [-CH(OH)CF₃]: This substituent has a more complex influence. The electronegative oxygen and the CF₃ group inductively withdraw electron density, while the sp³-hybridized benzylic carbon connects this group to the aromatic system.

The Influence of the Trifluoromethyl (-CF₃) Group

The CF₃ group is the most revealing feature in the ¹³C NMR spectrum due to ¹³C-¹⁹F spin-spin coupling. Because ¹⁹F has a nuclear spin (I = ½) and is 100% abundant, it couples strongly to nearby ¹³C nuclei.

-

One-Bond Coupling (¹J_CF): The carbon of the CF₃ group itself will be split into a distinct quartet (a 1:3:3:1 pattern) due to coupling with the three attached fluorine atoms. The coupling constant (¹J_CF) is typically very large, in the range of 280-290 Hz.[2]

-

Two-Bond Coupling (²J_CF): The carbinol carbon (-C HOH) is two bonds away from the fluorine atoms and will also appear as a quartet, but with a much smaller coupling constant (²J_CF), generally around 30-35 Hz.[3]

-

Long-Range Coupling (³J_CF and ⁴J_CF): The aromatic carbons can also exhibit coupling to the fluorine nuclei, though these are typically smaller and may manifest as peak broadening or fine splitting, especially for the ipso-carbon (C1) and the ortho-carbon (C2).[4][5]

The interplay of these effects allows for a preliminary, reasoned prediction of the spectral features.

Experimental Protocol for High-Fidelity Data Acquisition

The integrity of the final analysis rests entirely on the quality of the acquired data. The following protocol is a self-validating system designed for acquiring a high-resolution ¹³C NMR spectrum of this compound.

Workflow Diagram

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Use approximately 20-30 mg of purified this compound.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.[6]

-

Causality: The target molecule possesses a hydroxyl group capable of hydrogen bonding, and DMSO is a hydrogen-bond acceptor, ensuring good solubility. Furthermore, the residual solvent signal in DMSO-d₆ (a quintet at δ ≈ 39.52 ppm) is in a relatively clear spectral region, making it a reliable internal reference.[6]

-

-

Procedure: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial before transferring to a 5 mm NMR tube. While tetramethylsilane (TMS) can be added, referencing to the solvent peak is standard practice.

-

-

NMR Spectrometer Parameters (for a 400 MHz instrument):

-

Experiment: A standard proton-decoupled ¹³C observation experiment (zgpg30 or similar pulse program).

-

Temperature: Maintain a stable probe temperature, typically 298 K.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to at least 220 ppm to ensure all signals, from the shielded aliphatic region to the potentially deshielded aromatic carbons, are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of quaternary carbons (which relax slowly), a minimum of 1024 scans is recommended. More may be necessary to achieve a good signal-to-noise ratio for the quaternary signals.

-

Relaxation Delay (D1): A crucial parameter. Set D1 to at least 2 seconds.

-

Causality: Quaternary carbons and the CF₃ carbon lack attached protons, resulting in inefficient relaxation via the dipole-dipole mechanism and a diminished Nuclear Overhauser Effect (NOE). A longer delay allows these carbons to fully relax between pulses, preventing signal saturation and ensuring more reliable signal intensity.[7]

-

-

-

-

Advanced Experiment: ¹⁹F-Decoupling (Optional but Recommended)

-

To simplify the spectrum and definitively confirm assignments, a double-resonance ¹³C{¹H, ¹⁹F} experiment can be performed.[8][9]

-

Causality: This experiment irradiates both proton and fluorine frequencies during the acquisition of the ¹³C signal. The result is a spectrum where all C-F and C-H couplings are removed, causing all signals to collapse into singlets. This is invaluable for identifying the precise chemical shift of carbons that are otherwise part of complex multiplets and for resolving overlapping signals in the aromatic region.[9]

-

Spectral Analysis and Data Interpretation

The following data and assignments are based on literature reports for this compound in DMSO-d₆.[6]

Molecular Structure and Carbon Numbering

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. jeolusa.com [jeolusa.com]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

IR spectrum of "2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol"

An In-depth Technical Guide to the Infrared Spectrum of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Introduction

This compound is a multifaceted organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a secondary alcohol, a trifluoromethyl group, and a nitro-substituted aromatic ring, presenting a unique spectroscopic challenge and opportunity. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the structural elucidation of this compound. By probing the vibrational modes of its constituent functional groups, IR spectroscopy provides a molecular fingerprint, confirming identity, purity, and structural integrity. This guide offers a detailed analysis of the expected IR spectrum, grounded in established spectroscopic principles and experimental best practices.

Molecular Structure and Predicted Vibrational Landscape

The functionality of this compound dictates its infrared spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending modes) that correspond to specific absorption bands. Understanding these individual contributions is paramount to interpreting the full spectrum.

The primary functional groups and their expected vibrational characteristics are:

-

Hydroxyl Group (-OH): The alcohol moiety is expected to produce a strong, broad absorption band for O-H stretching, typically influenced by hydrogen bonding. The C-O stretching vibration will also be present.

-

Nitro Group (-NO₂): This group is characterized by two distinct and strong stretching vibrations: an asymmetric and a symmetric stretch.[1][2]

-

Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms result in very strong C-F stretching absorptions. These bonds give rise to some of the most intense peaks in the spectrum.[3]

-

Aromatic Ring (meta-substituted): The benzene ring will exhibit C-H stretching, C=C in-ring stretching, and out-of-plane (OOP) C-H bending vibrations that are diagnostic of the 1,3-substitution pattern.

References

Navigating the Stability of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol: A Technical Guide for Researchers

For scientists engaged in drug discovery and development, the integrity of research compounds is paramount. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol, a compound of interest due to its unique structural motifs. Understanding the interplay between the trifluoromethyl, hydroxyl, and nitrophenyl groups is critical for maintaining its chemical fidelity and ensuring the reliability of experimental outcomes.

Molecular Structure and Inherent Stability Considerations

The stability of this compound is dictated by the electronic and steric effects of its three key functional groups: the trifluoromethyl group, the benzylic alcohol, and the nitroaromatic ring.

-

Trifluoromethyl Group (-CF₃): The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the molecule. It enhances the acidity of the adjacent hydroxyl group, making the compound more susceptible to deprotonation under basic conditions. This electronic pull also contributes to the overall stability of the C-C bond between the trifluoromethyl group and the chiral carbon.

-

Benzylic Alcohol (-CH(OH)): The secondary alcohol is a site of potential reactivity. It can undergo oxidation to the corresponding ketone, 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone, a common transformation in organic synthesis[1]. The hydroxyl group also allows for the formation of esters and ethers[1].

-

Nitrophenyl Group (-C₆H₄NO₂): The nitro group is a strong deactivating and electron-withdrawing group. This electronic characteristic contributes to the overall recalcitrance of the aromatic ring to oxidative degradation[2][3]. However, nitroaromatic compounds can be sensitive to thermal stress and may undergo decomposition at elevated temperatures[4][5]. The nitro group can also be reduced to an amino group under specific conditions, a key transformation in many synthetic pathways[1].

The combination of these groups results in a molecule with a complex reactivity profile that requires careful consideration during handling and storage.

Potential Degradation Pathways

To ensure the long-term integrity of this compound, it is crucial to understand the potential pathways through which it can degrade.

Caption: Potential degradation routes for this compound.

Key Degradation Mechanisms:

-

Oxidation: The secondary alcohol is susceptible to oxidation to a ketone, particularly in the presence of oxidizing agents or upon prolonged exposure to light and air.

-

Base-Catalyzed Decomposition: Due to the increased acidity of the hydroxyl proton, strong bases can lead to deprotonation and potentially trigger subsequent decomposition pathways.

-

Thermal Decomposition: As with many nitroaromatic compounds, elevated temperatures can induce decomposition[4]. The presence of the nitro group lowers the thermal stability compared to analogous compounds without it.

-

Reduction of the Nitro Group: While a common synthetic transformation, unintentional reduction of the nitro group can occur in the presence of reducing agents, leading to the formation of the corresponding amine[1].

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the compound's stability, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions, particularly thermal decomposition. A refrigerated environment is preferable[6]. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the benzylic alcohol. |

| Light | Amber vial or dark location | Protects the compound from light-induced degradation. |

| Container | Tightly sealed, appropriate container | Prevents exposure to moisture and atmospheric oxygen. Glass is generally preferred. |

| Purity | Store in a pure state | Impurities can sometimes catalyze degradation. |

Handling Procedures

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[7].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves (butyl rubber or neoprene are recommended), and a lab coat[7][8].

-

Dispensing: When dispensing, use clean, dry spatulas and weigh the required amount quickly to minimize exposure to the atmosphere.

-

Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept under an inert atmosphere and refrigerated. Studies on related nitroaromatic compounds have shown that stability in solution can be dependent on the solvent system[9].

Experimental Protocols: Assessing Stability

For critical applications, it may be necessary to perform a stability assessment. A standard approach involves High-Performance Liquid Chromatography (HPLC).

HPLC-Based Stability Study Workflow

Caption: A typical workflow for assessing the stability of a compound using HPLC.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Sample Aliquoting: Aliquot the stock solution into several HPLC vials.

-

Time Zero Analysis: Immediately analyze one of the vials to establish the initial purity and peak area (t=0).

-

Storage Conditions: Store the remaining vials under the desired storage conditions (e.g., 2-8°C, room temperature, 40°C) and light conditions (dark vs. ambient light).

-

Time Point Analysis: At regular intervals (e.g., 24 hours, 1 week, 1 month), analyze a vial from each storage condition.

-

Data Analysis: Compare the peak area of the parent compound to the t=0 sample. A decrease in the peak area and the appearance of new peaks are indicative of degradation.

Conclusion

While this compound possesses a degree of inherent stability due to its aromatic and trifluoromethyl moieties, its benzylic alcohol group represents a point of reactivity that necessitates careful storage and handling. By adhering to the recommendations outlined in this guide—specifically, storage at refrigerated temperatures, under an inert atmosphere, and protected from light—researchers can ensure the integrity of this valuable compound and the reproducibility of their scientific findings.

References

- 1. 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol | 241127-76-4 | Benchchem [benchchem.com]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. benchchem.com [benchchem.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 9. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Alcohols

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly powerful in modulating key pharmacological properties. This guide provides an in-depth analysis of trifluoromethylated alcohols (TFA) or trifluoromethyl carbinols, a functional group whose unique stereoelectronic properties are pivotal in designing potent and selective enzyme inhibitors and other bioactive molecules. We will explore the fundamental physicochemical characteristics that drive their biological activity, delve into their primary mechanism of action as transition-state analog inhibitors, present case studies from drug discovery, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of trifluoromethylated alcohols in their programs.

Introduction: The Physicochemical Power of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically-demanding substituent; its profound electron-withdrawing nature fundamentally alters the properties of adjacent functional groups.[1][2] When appended to a carbinol (C-OH), it imparts a unique combination of attributes that are highly advantageous in drug design.

-

Modulation of Acidity (pKa): The most significant effect is a dramatic increase in the acidity of the alcohol's hydroxyl proton.[3][4] Standard aliphatic alcohols have pKa values in the range of 16-18, making them poor hydrogen bond donors and rarely ionized under physiological conditions. In contrast, the potent inductive effect of the three fluorine atoms stabilizes the corresponding alkoxide, lowering the pKa of α-trifluoromethyl alcohols substantially. For example, 2,2,2-trifluoroethanol has a pKa of approximately 12.4.[5] This enhanced acidity allows the TFA hydroxyl group to act as a strong hydrogen bond donor, mimicking the interactions of carboxylic acids or the hydrated form of ketones.[6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[1][7] This inherent strength makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1][8] Replacing a metabolically labile methyl or hydrogen group with a CF3 group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and bioavailability.[1][7][8]

-

Lipophilicity and Permeability: The CF3 group generally increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve absorption and distribution.[1][7] However, the effect is nuanced. For trifluoromethylated alcohols, the increased lipophilicity is most pronounced when the CF3 group is in the alpha-position relative to the hydroxyl group.[3] This strategic placement allows for a favorable balance of membrane penetration and interaction with biological targets.

-

Bioisosterism: The trifluoromethyl carbinol moiety is a recognized bioisostere for several critical functional groups. Its enhanced acidity and ability to form stable hydrates allow it to mimic carboxylic acids. Crucially, it serves as a non-covalent, stable analog of the tetrahedral transition state formed during the hydrolysis of amides and esters by enzymes like proteases and esterases.[9]

Core Mechanism of Action: Transition-State Analog Inhibition

The primary mechanism by which many trifluoromethylated alcohols exert their biological activity is through the potent inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[10][11][12]

Trifluoromethyl ketones are known to be powerful inhibitors of these enzymes.[10][11] The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic serine or cysteine residue in the enzyme's active site.[13] This attack forms a stable, covalent tetrahedral intermediate, known as a hemiketal or hemithioketal, which mimics the natural transition state of peptide bond hydrolysis.[10][13][14] Because this intermediate is much more stable than the fleeting transition state, it effectively locks the enzyme in an inactive conformation, leading to potent inhibition.[11]

Trifluoromethyl alcohols can be considered pre-hydrated, stabilized versions of trifluoromethyl ketones. In vivo, trifluoromethyl ketones are often rapidly metabolized via reduction to the corresponding, and less active, trifluoromethyl alcohol.[15] However, by designing molecules that are already alcohols, chemists can leverage the inherent stability and potent hydrogen-bonding capabilities of the TFA moiety to achieve strong, non-covalent binding within the enzyme active site, effectively acting as transition-state analog inhibitors without forming a covalent bond.

Diagram: Mechanism of Serine Protease Inhibition

The following diagram illustrates the nucleophilic attack by the active site serine on a trifluoromethyl ketone, forming a stable tetrahedral hemiketal that mimics the transition state of amide bond hydrolysis. Trifluoromethyl alcohols achieve potent inhibition by mimicking this tetrahedral intermediate through strong non-covalent interactions.

Caption: Covalent inhibition of a serine protease by a trifluoromethyl ketone.

Applications and Case Studies in Drug Discovery

The unique properties of trifluoromethylated alcohols have been exploited across various therapeutic areas.

Case Study 1: Celecoxib and its Trifluoromethyl Analogue

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID).[16] It features a pyrazole ring substituted with a trifluoromethyl group, which is critical for its activity and selectivity.[16][17]

Intriguingly, a direct analogue of celecoxib, where the p-tolyl methyl group is replaced by a second trifluoromethyl group (TFM-C), exhibits a 205-fold lower activity against COX-2.[18] However, this TFM-C analogue demonstrates potent anti-inflammatory and immunomodulatory effects through COX-2-independent pathways.[18][19] Studies have shown that TFM-C is more effective than celecoxib in suppressing arthritis in animal models by inhibiting the activation of innate immune cells like macrophages and mast cells.[19] This case highlights how the strategic placement of CF3 groups can create new biological activities independent of the original target.

Case Study 2: Inhibitors of Malonyl-CoA Decarboxylase (MCD)

Malonyl-CoA decarboxylase is a key enzyme in fatty acid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases. A series of heteroaryl-substituted bis-trifluoromethyl carbinols were developed as potent MCD inhibitors.[20] These compounds demonstrated significant efficacy in increasing glucose oxidation rates in isolated rat hearts, showcasing the potential of trifluoromethyl carbinols in targeting metabolic pathways.[20]

Data Summary: Physicochemical Properties

The introduction of a trifluoromethyl group significantly alters key molecular properties relevant to drug action.

| Property | Standard Alcohol (e.g., Ethanol) | α-Trifluoromethyl Alcohol (e.g., TFE) | Rationale for Change | Reference |

| pKa | ~16 | ~12.4 | Strong inductive electron withdrawal by CF3 group stabilizes the alkoxide conjugate base. | [5] |

| Metabolic Stability | Low (Susceptible to oxidation) | High | High C-F bond energy resists enzymatic cleavage by CYPs. | [1][7][8] |

| Lipophilicity (logP) | -0.31 | +0.41 | The CF3 group is significantly more lipophilic than a hydrogen or methyl group. | [3] |

| H-Bond Donation | Weak | Strong | Lower pKa makes the hydroxyl proton more acidic and a better hydrogen bond donor. | [6] |